Calcium Dodecylbenzenesulfonate
Description
Benzenesulfonic acid, dodecyl-, calcium salt (CAS 26264-06-2), also known as calcium dodecylbenzenesulfonate (Ca-DDBS), is an anionic surfactant with the molecular formula C₃₆H₅₈CaO₆S₂ and an average molecular mass of 691.052 g/mol . It is synthesized via the neutralization of dodecylbenzenesulfonic acid with calcium hydroxide, forming a 2:1 calcium salt . The compound exists as a clear, brown, viscous solution in water, typically containing 60–70% active matter . Its primary applications include use as an emulsifier, wetting agent in pesticides, and additive in lubricating oils .
Properties
Key on ui mechanism of action |
/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMV) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/ |
|---|---|
CAS No. |
26264-06-2 |
Molecular Formula |
C36H62CaO6S2 |
Molecular Weight |
695.1 g/mol |
IUPAC Name |
calcium;benzenesulfonate;bis(dodecane) |
InChI |
InChI=1S/2C12H26.2C6H6O3S.Ca/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*7-10(8,9)6-4-2-1-3-5-6;/h2*3-12H2,1-2H3;2*1-5H,(H,7,8,9);/q;;;;+2/p-2 |
InChI Key |
LWDXFOSACPIHEU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] |
Color/Form |
Liquid, yellowish-brown Light to white granular solid. |
density |
1.04 at 77.0 °F (liquid solution) 0.9 at 25 °C (solvent) (USCG, 1999) 1.04 at 25 °C (liquid solution) |
flash_point |
less than 100 °F (USCG, 1999) |
physical_description |
Calcium dodecylbenzenesulfonate appears as a white to light yellow granular solid. The primary hazard is to the environment. Immediate steps should be taken to limit its spread to the environment. Used as a detergent. Other Solid; Liquid Yellowish-brown liquid or white solid; [HSDB] White to light yellow solid; [CAMEO] Light brown solid; [MSDSonline] |
Pictograms |
Corrosive; Irritant |
solubility |
It is soluble in water. |
Synonyms |
EMULSIFIER 1371 A; CALCIUM N-DODECYLBENZENESULFONATE; CALCIUM DODECYLBENZENE SULFONATE; 1371a; calciumalkylaromaticsulfonate; calciumalkylbenzenesulfonate; calciumbis(dodecylbenzenesulfonate); calciumdodecylbenzensulfonate |
Origin of Product |
United States |
Preparation Methods
Process Optimization
A 2013 patent (CN104744318A) introduced post-treatment enhancements:
-
Sedimentation : Reaction mixtures are settled for 10–15 hours to separate upper emulsion (product-rich) from lower sludge (impurities).
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Solvent Recovery : Methanol is used to dilute sludge, followed by vacuum filtration to recycle mother liquor, reducing waste by 30–40%.
-
Concentration : Evaporating methanol and water yields CDBS with 65% purity.
Table 1: Traditional Method Parameters
| Parameter | Range/Value | Source |
|---|---|---|
| Temperature | 30–40°C | |
| Reaction Time | 1 hour | |
| DBSA:Ca(OH)₂ Ratio | ~8.8:1 (molar) | |
| Final Product Purity | 65% (mass fraction) |
Stone Powder-Based Synthesis for Cost Reduction
A 2022 innovation (CN116082199B) replaces high-purity calcium compounds with stone powder—a blend of calcium oxide (CaO ≥85%) and calcium hydroxide (Ca(OH)₂ ≥95%)—to lower raw material costs by 20–25%.
Reaction Mechanism
Stone powder’s dual composition enables sequential reactions:
Methanol (3.5–4.5:1 mass ratio to DBSA) accelerates dissolution and neutralization.
Critical Parameters
Table 2: Stone Powder Method Performance
| Metric | Result | Source |
|---|---|---|
| Active Ingredient | ≥90% | |
| Moisture Content | ≤1.5% | |
| Filtration Yield | 95–98% | |
| Reaction Time | 3–7 hours |
Accelerated Synthesis with Methanol Promoter
Methanol serves dual roles:
Methanol-Driven Efficiency
-
Reaction Rate : Methanol increases neutralization speed by 40% compared to solvent-free systems.
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Yield Improvement : A 1:4:1 mass ratio of stone powder:methanol:DBSA achieves 98% filtration yield by preventing stone powder agglomeration.
Comparative Analysis of Industrial Methods
Table 3: Method Comparison
| Method | Raw Material Cost | Yield | Purity | Environmental Impact |
|---|---|---|---|---|
| Traditional Neutralization | High | 70–75% | 65% | Moderate (waste sludge) |
| Stone Powder Synthesis | Low (-25%) | 90–98% | 90–95% | Low (recycled methanol) |
| Methanol-Optimized | Moderate | 95–98% | 92–97% | Low-Moderate |
Key Findings :
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Stone powder methods reduce costs but require precise particle size control to avoid incomplete reactions.
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Methanol recovery systems in modern plants cut solvent consumption by 50%.
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Turbidity in final products correlates with residual CaCO₃; centrifugal polishing reduces it to ≤50 NTU.
Emerging Trends and Challenges
Solvent-Free Systems
Pilot studies explore molten salt reactions at 80–100°C, eliminating methanol. Early results show 85% yield but higher energy input.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, dodecyl-, calcium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other functional groups under specific conditions.
Neutralization Reactions: Reacts as a base to neutralize acids, generating heat.
Complex Formation: Can form complexes with metal ions, enhancing its properties as a detergent and emulsifier.
Common Reagents and Conditions
Sulfur Trioxide: Used in the sulfonation process to introduce the sulfonic acid group.
Calcium Oxide: Utilized in the neutralization step to form the calcium salt.
Phosphorus Pentachloride: Can be used to convert the sulfonic acid to sulfonyl chloride.
Major Products Formed
Calcium Dodecylbenzenesulfonate: The primary product formed from the neutralization of dodecylbenzenesulfonic acid with calcium oxide.
Sulfonyl Chlorides: Formed when the sulfonic acid reacts with phosphorus pentachloride.
Scientific Research Applications
Applications Overview
Calcium dodecylbenzene sulfonate functions primarily as an anionic surfactant and is utilized in various formulations due to its emulsifying properties. The following sections detail specific applications.
Agricultural Emulsifiers
CaDDBSA is predominantly used in the formulation of pesticide emulsifiers. It acts as a key component in creating stable emulsions that enhance the efficacy of active ingredients in agricultural chemicals.
- Emulsification : It can be mixed with nonionic surfactants to produce stable emulsions for pesticides, fungicides, and herbicides. This combination allows for improved dispersion and adherence of the active ingredients on plant surfaces .
- Case Study : A study on the preparation of waterless calcium dodecyl benzene sulfonate demonstrated its effectiveness when used as an emulsifier in pesticide formulations without the need for post-treatment processes, thus reducing production costs and energy consumption .
Industrial Applications
Calcium dodecylbenzene sulfonate is also employed in various industrial processes:
- Dispersants : It serves as a dispersant for textiles, coatings, and leather products, ensuring uniform distribution of pigments and other additives .
- Lubricants and Additives : Used in lubricants and greases, CaDDBSA enhances performance by reducing friction and wear in mechanical systems .
Consumer Products
In consumer goods, CaDDBSA finds applications in:
- Cleaning Agents : Its surfactant properties make it effective in household cleaning products, providing enhanced cleaning capabilities through improved wetting and spreading on surfaces .
- Personal Care Products : It is included in formulations for shampoos and body washes due to its ability to create stable foams and improve product texture .
Table 1: Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Agriculture | Pesticide emulsifiers | Improved efficacy and stability |
| Industrial | Dispersants for textiles and coatings | Uniform distribution |
| Lubricants and additives | Reduced friction | |
| Consumer Products | Cleaning agents | Enhanced cleaning performance |
| Personal care products | Improved texture and foaming |
Case Study 1: Agricultural Emulsification
A recent patent describes an innovative method for producing waterless calcium dodecyl benzene sulfonate that significantly reduces energy consumption during manufacturing while maintaining product quality. This method involves neutralization reactions under controlled conditions to yield a highly effective agricultural emulsifier .
Case Study 2: Industrial Use in Coatings
Research has shown that incorporating CaDDBSA into coating formulations enhances the spreadability and adhesion of paints on various surfaces. This property is particularly beneficial in industrial applications where durability and finish quality are critical .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, dodecyl-, calcium salt is primarily based on its surfactant properties. The compound consists of a hydrophilic sulfonate head-group and a hydrophobic dodecyl tail-group . This structure allows it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. This property is crucial in its role as a detergent and emulsifier, enabling the removal of dirt and grease from surfaces .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Surface Modification : Sodium dodecylbenzenesulfonate (SDBS) modifies calcium copper titanate (CCTO) surfaces to enhance dielectric properties in CCTO/PVDF composites .
- Micellar Catalysis : Dodecylbenzenesulfonic acid (DBSA) micelles facilitate esterification and dehydration reactions in water, a property leveraged in green chemistry .
Biological Activity
Benzenesulfonic acid, dodecyl-, calcium salt (CAS No. 26264-06-2) is a compound belonging to the class of alkylbenzene sulfonates (ABS), which are widely utilized in various industrial applications, including surfactants and emulsifiers. This article provides a comprehensive overview of its biological activity, focusing on its toxicological profile, metabolic pathways, and environmental impact.
Benzenesulfonic acid, dodecyl-, calcium salt is characterized by its long hydrocarbon chain (dodecyl) attached to a benzenesulfonate group. Its molecular structure contributes to its surfactant properties, making it effective in reducing surface tension in aqueous solutions.
Toxicokinetics
Absorption and Metabolism
The compound is readily absorbed through the gastrointestinal tract, with distribution throughout the body and extensive metabolism occurring primarily in the liver. The metabolites are predominantly excreted via urine and feces. Studies suggest that the absorption through the skin is low; however, prolonged exposure may compromise the skin barrier, increasing absorption rates .
Acute Toxicity
Research indicates that benzenesulfonic acid, dodecyl-, calcium salt has low acute toxicity. The median lethal dose (LD50) for oral exposure in various animal studies exceeds 2000 mg/kg body weight, indicating a relatively safe profile for acute exposure scenarios . Dermal toxicity studies also report LD50 values greater than 2000 mg/kg in rats and rabbits, with observed effects including mild erythema and edema at application sites .
Environmental Impact
Aquatic Toxicity
Benzenesulfonic acid derivatives have been studied for their effects on aquatic organisms. For example, sublethal tests conducted on species such as Daphnia magna indicated that these compounds could affect reproduction and growth at certain concentrations . Monitoring programs have been established to assess the impact of effluents containing these compounds on local ecosystems.
Phytotoxicity
The compound's role in phytoplankton growth has been examined in ecological studies. Increased nitrogen levels were associated with phytoplankton productivity; however, phosphorus availability was identified as a limiting factor for biomass production . This suggests that while benzenesulfonic acid can influence aquatic life, its effects are modulated by nutrient dynamics.
Case Studies
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Sublethal Effects on Aquatic Life
A study assessed the impact of effluents containing benzenesulfonic acid derivatives on fish populations and benthic invertebrates. Findings indicated changes in community structure and reduced biodiversity at higher concentrations of these compounds . -
Dermal Irritation Studies
In a controlled study involving dermal application to rabbits, slight erythema was observed after exposure to benzenesulfonic acid, dodecyl-, calcium salt. The irritation was reversible within two weeks, suggesting that while there may be irritative properties, they are not severe .
Research Findings Summary
| Property | Findings |
|---|---|
| CAS Number | 26264-06-2 |
| LD50 (Oral) | >2000 mg/kg |
| LD50 (Dermal) | >2000 mg/kg |
| Absorption | Low dermal absorption; readily absorbed via GI tract |
| Metabolism | Rapidly metabolized; excreted via urine/feces |
| Aquatic Toxicity | Sublethal effects observed in Daphnia magna |
| Irritation Potential | Mild skin irritant; reversible effects |
Q & A
Basic: What are the standard synthesis methods for benzenesulfonic acid, dodecyl-, calcium salt, and how do reaction conditions influence product purity?
Methodological Answer:
The compound is synthesized via neutralization of dodecylbenzenesulfonic acid with calcium hydroxide in a 2:1 molar ratio to form the calcium salt . Key variables include:
- Temperature : Optimal at 60–80°C to ensure complete neutralization.
- pH : Maintained at 8–9 to avoid hydrolysis of the sulfonic acid group.
- Solvent : Aqueous or mixed solvent systems (e.g., water/2-ethylhexanol) affect viscosity and active matter concentration (60–70% in commercial formulations) .
Impurities like unreacted acid or residual calcium hydroxide can be minimized by precise stoichiometric control and post-synthesis filtration.
Advanced: How can researchers optimize the synthesis of branched vs. linear alkyl chain derivatives for specific emulsification properties?
Methodological Answer:
Branched isomers (e.g., tetrapropylene derivatives) enhance lipophilicity and solubility in nonpolar solvents, making them suitable for pesticide emulsifiers . Linear chains improve biodegradability but reduce thermal stability. Optimization involves:
- Alkylation Control : Use Friedel-Crafts alkylation with branched olefins (e.g., tetrapropylene) for branched derivatives .
- Sulfonation Efficiency : Monitor sulfonation with SO₃ gas to ensure complete conversion without sulfone byproducts .
- Performance Testing : Compare hydrophilic-lipophilic balance (HLB) values and interfacial tension reduction in target solvents (e.g., arene vs. aliphatic solvents) .
Basic: What analytical techniques are critical for characterizing benzenesulfonic acid, dodecyl-, calcium salt?
Methodological Answer:
- FTIR : Confirm sulfonate group presence via S=O stretching (~1180 cm⁻¹) and SO₃⁻ symmetric/asymmetric vibrations (~1040 cm⁻¹, ~1220 cm⁻¹) .
- NMR : ¹H NMR identifies alkyl chain length (δ 0.8–1.5 ppm for methyl/methylene groups) and aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS detects molecular ions at m/z 691.06 (C₃₆H₅₈CaO₆S₂) and fragmentation patterns for structural confirmation .
Advanced: How can structural ambiguities (e.g., alkyl chain branching or counterion coordination) be resolved using advanced spectroscopic methods?
Methodological Answer:
- High-Resolution MS (HRMS) : Differentiate isomers via exact mass analysis (e.g., branched C12 vs. linear C12 chains).
- X-ray Diffraction (XRD) : Resolve calcium ion coordination geometry (e.g., octahedral vs. tetrahedral) in crystalline forms .
- 2D NMR (COSY, HSQC) : Map alkyl chain connectivity and distinguish branching points in complex mixtures .
Basic: What is the role of benzenesulfonic acid, dodecyl-, calcium salt in pesticide formulations?
Methodological Answer:
It acts as a lipophilic emulsifier , stabilizing oil-in-water emulsions by reducing interfacial tension between hydrophobic pesticides (e.g., pyrethroids) and aqueous phases . Critical parameters include:
- HLB : ~8–10 for balanced emulsification.
- Concentration : 5–15% (w/w) in formulations to prevent phase separation.
- Solvent Compatibility : Use 2-ethylhexanol or isobutanol for enhanced solubility .
Advanced: How can researchers design ecotoxicology studies to assess environmental persistence and metabolite formation?
Methodological Answer:
- Persistence Testing : Conduct OECD 301 biodegradation tests under aerobic conditions; monitor sulfonate degradation via LC-MS/MS .
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect intermediates (e.g., sulfonated aromatic rings or shortened alkyl chains) .
- Aquatic Toxicity : Follow OECD 202 (Daphnia magna acute toxicity) and measure EC₅₀ values, accounting for calcium ion interference .
Basic: What are the key health and safety considerations for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Limits : Interim guidelines suggest PM₁₀ exposure ≤5 mg/m³ and vapor ≤100 ppm .
- PPE : Use nitrile gloves and eye protection due to skin/eye irritation risks .
- Waste Disposal : Neutralize with dilute acetic acid before disposal to avoid Ca²⁺ accumulation in water systems .
Advanced: How can contradictions in toxicity data (e.g., acute vs. chronic effects) be addressed in risk assessments?
Methodological Answer:
- Dose-Response Analysis : Compare NOAEL/LOAEL from subchronic (28-day) vs. chronic (90-day) rodent studies, adjusting for species-specific metabolic differences .
- Mechanistic Studies : Use in vitro hepatocyte models to assess mitochondrial toxicity linked to chronic exposure .
- Confounding Factors : Control for calcium ion contributions by testing sodium/potassium salts in parallel .
Basic: What solvents are compatible with benzenesulfonic acid, dodecyl-, calcium salt for formulation studies?
Methodological Answer:
- Polar Aprotic Solvents : 2-Ethylhexanol (improves viscosity) .
- Aromatic Hydrocarbons : Xylene or toluene for high-temperature stability .
- Avoid : Water-miscible solvents (e.g., methanol) that precipitate the salt .
Advanced: What strategies can resolve discrepancies in reported HLB values for this compound across studies?
Methodological Answer:
- Standardized Testing : Use the Griffin method with consistent oil phases (e.g., soybean oil) .
- Surface Tension Analysis : Compare critical micelle concentrations (CMC) via pendant drop tensiometry .
- Molecular Dynamics (MD) Simulations : Model surfactant aggregation behavior to correlate HLB with alkyl chain conformation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
